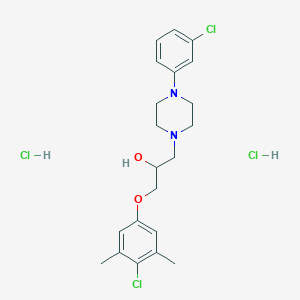

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N2O2.2ClH/c1-15-10-20(11-16(2)21(15)23)27-14-19(26)13-24-6-8-25(9-7-24)18-5-3-4-17(22)12-18;;/h3-5,10-12,19,26H,6-9,13-14H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKRSSLWNZSFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics

- Molecular Weight : 396.31 g/mol

- CAS Number : Not specified in the provided sources.

- IUPAC Name : 1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Antidepressant and Antipsychotic Effects

Research indicates that compounds containing piperazine structures exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and psychotic disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various biological targets:

- Serotonin Receptors : It has been noted to exhibit affinity for serotonin receptors (5-HT receptors), which are critical in mood regulation.

- Dopamine Receptors : The compound may also influence dopamine receptor activity, which is essential for its potential antipsychotic properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- Acetylcholinesterase (AChE) : AChE inhibition is associated with cognitive enhancement, making it relevant for conditions like Alzheimer's disease.

- Urease : The compound has shown strong inhibitory activity against urease, which could have implications in treating infections caused by urease-producing bacteria .

Study on Antimicrobial Activity

A series of studies evaluated the antimicrobial properties of similar compounds. For example, derivatives of piperazine were tested against various bacterial strains such as Salmonella typhi and Staphylococcus aureus, showing moderate to strong antibacterial activity . While specific data for the target compound was not detailed, its structural similarities suggest potential effectiveness.

Neuroprotective Studies

Another area of research focuses on neuroprotective effects. Compounds with similar structures have been shown to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases . This suggests that the target compound may also possess neuroprotective properties.

Data Summary

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that this compound exhibits significant antidepressant and anxiolytic effects. It acts on serotonin and norepinephrine pathways, making it a candidate for treating major depressive disorder and anxiety disorders. Studies have shown that compounds with similar structural motifs can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Treatment of Metabolic Disorders

The compound has been investigated for its potential role in managing metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. By modulating insulin sensitivity and lipid metabolism, it may help in alleviating symptoms associated with these disorders. In vitro studies suggest that it can influence glucose uptake in muscle cells, thereby improving metabolic profiles .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Research has pointed towards its ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. Animal models have demonstrated that administration of similar compounds can lead to decreased neuronal loss and improved cognitive function .

Case Studies

Comparison with Similar Compounds

Key Observations :

Chlorine vs. Methoxy Substituents: The target compound’s 3-chlorophenylpiperazine and 4-Cl-3,5-dimethylphenoxy groups enhance lipophilicity and membrane permeability compared to the methoxy and nitro-substituted analog (CAS 64511-65-5). This may favor CNS penetration but reduce aqueous solubility .

Salt Form: The dihydrochloride salt improves solubility relative to non-salt forms (e.g., free bases in PF 43(1) compounds) .

Piperazine Modifications : Substituting the piperazine’s aryl group (e.g., 3-Cl-phenyl vs. 4-MeO-phenyl) alters receptor selectivity. Chlorine’s electron-withdrawing effect may strengthen π-π stacking in hydrophobic receptor pockets .

Computational and Experimental Insights

- Density Functional Theory (DFT) : The role of exact exchange in DFT () suggests that the target compound’s electronic structure (e.g., charge distribution on Cl atoms) could be modeled to predict binding interactions .

- Wavefunction Analysis (Multiwfn) : Topological analysis of electron density () might reveal regions of high electrophilicity (e.g., Cl atoms) critical for receptor binding .

- Dose-Effect Curves : Methods from could quantify the compound’s potency (e.g., EC₅₀) relative to analogs, though experimental data are unavailable here .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: The 3,5-dimethylphenoxy group may resist oxidative metabolism compared to simpler phenoxy groups, as methyl groups block CYP450 oxidation sites.

- Salt vs. Free Base : The dihydrochloride form likely improves bioavailability over neutral analogs (e.g., PF 43(1) compounds), as seen in other piperazine-based drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.